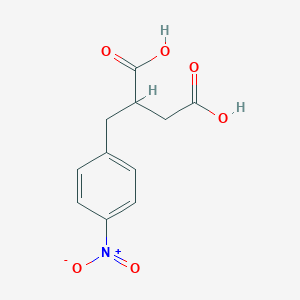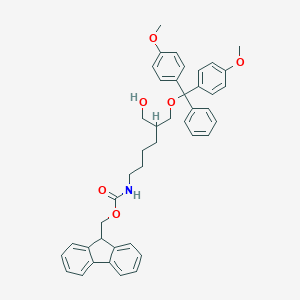
Sulfo-SMCC
Overview
Description
Sulfo-SMCC is a commonly used hetero-bifunctional, noncleavable ADC crosslinker bearing N-hydroxysuccinimide (NHS) ester and maleimide groups to react with primary amines and sulfhydryl groups, respectively . It is water-soluble, non-cleavable, and membrane-impermeable .
Synthesis Analysis
Sulfo-SMCC is often used to prepare antibody-enzyme and hapten-carrier protein conjugates in a two-step reaction scheme . The amine-containing protein is reacted with a several-fold molar excess of the crosslinker, followed by removal of excess (non-reacted) reagent by desalting or dialysis . Finally, the sulfhydryl-containing molecule is added to react with the maleimide groups that are already attached to the first protein .Molecular Structure Analysis
Sulfo-SMCC contains an amine-reactive N-hydroxysuccinimide (NHS ester) and a sulfhydryl-reactive maleimide group . NHS esters react with primary amines at pH 7-9 to form stable amide bonds .Chemical Reactions Analysis
The NHS ester of Sulfo-SMCC reacts with primary amines at pH 7-9 to form stable amide bonds . The maleimide group is more stable than the NHS-ester group but will slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values > 7.5 .Physical And Chemical Properties Analysis
Sulfo-SMCC is soluble in water and many other aqueous buffers up to approximately 5 mg/mL, although solubility decreases with increasing salt concentration . Its molecular weight is 438.38 .Scientific Research Applications
Enzyme Labeling of Antibodies
Sulfo-SMCC is commonly used for the enzyme labeling of antibodies. This process involves attaching an enzyme to an antibody while preserving the specificity and activity of both the enzyme and the antibody . The resulting conjugates are crucial for enzyme-linked immunosorbent assays (ELISAs), where they enable the detection and quantification of specific antigens.
Creation of Bioconjugates
Researchers utilize Sulfo-SMCC to create bioconjugates through one- or two-step crosslinking reactions . These bioconjugates can be designed for targeted drug delivery, where the conjugate can specifically bind to a target cell or tissue, thereby improving the efficacy and reducing the side effects of therapeutic agents.
Preparation of Maleimide-Activated Carrier Proteins
Sulfo-SMCC is instrumental in preparing maleimide-activated carrier proteins. These proteins are then used to couple haptens, which are small molecules that elicit an immune response only when attached to a large carrier such as a protein . This application is significant in vaccine development and in the generation of antibodies against small molecules.
Mechanism of Action
Target of Action
Sulfo-SMCC is a heterobifunctional crosslinker that targets primary amines and sulfhydryl groups in proteins . The primary amines are usually found at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues . Sulfhydryl groups, also known as thiols, exist in proteins in the side-chain of cysteine (Cys, C) amino acids .
Mode of Action
Sulfo-SMCC contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow covalent conjugation of amine- and sulfhydryl-containing molecules . NHS esters react with primary amines at pH 7.0–9.0 to form stable amide bonds, while maleimides react with sulfhydryl groups at pH 6.5–7.5 to form stable thioether bonds .
Biochemical Pathways
The biochemical pathways affected by Sulfo-SMCC are primarily related to protein conjugation and crosslinking . The compound enables the formation of stable covalent bonds between proteins, which can be used to create antibody-enzyme and hapten-carrier protein conjugates .
Pharmacokinetics
As a water-soluble compound, Sulfo-SMCC is likely to have good bioavailability . It’s important to note that the maleimide group of sulfo-smcc is more stable than the nhs-ester group but will slowly hydrolyze and lose its reaction specificity for sulfhydryls at ph values > 75 .
Result of Action
The primary result of Sulfo-SMCC’s action is the formation of stable covalent bonds between proteins. This can be used to create specific bioconjugates, such as antibody-enzyme and hapten-carrier protein conjugates . These conjugates can have various applications in research and therapeutic contexts.
Action Environment
The action of Sulfo-SMCC is influenced by environmental factors such as pH and temperature . The reactivity of its NHS-ester and maleimide groups is pH-dependent, with optimal activity at pH 7.0–9.0 for the NHS-ester group and pH 6.5–7.5 for the maleimide group . Furthermore, the maleimide group of Sulfo-SMCC can slowly hydrolyze and lose its reaction specificity for sulfhydryls at pH values > 7.5 . Therefore, the pH of the reaction environment is a crucial factor in the efficacy and stability of Sulfo-SMCC.
Safety and Hazards
Future Directions
Sulfo-SMCC has been used in various applications such as sensitive and selective bioassays, therapeutic agents, and building blocks for programmable nanoassemblies . Further improvements in enzymatic ligation methods, stimuli-responsive structures, and advanced synthetic biology tools will facilitate its use in diagnostic, therapeutic, and nanoassembly applications .
properties
IUPAC Name |
sodium;1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O9S.Na/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26;/h5-6,9-11H,1-4,7-8H2,(H,24,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFNRPJNRFOTGK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N2NaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404961 | |
| Record name | Sulfo-SMCC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-SMCC | |
CAS RN |
92921-24-9 | |
| Record name | Sulfo-smcc sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092921249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfo-SMCC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFO-SMCC SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH32D7TN36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)


![Dibenz[a,j]acridine](/img/structure/B14077.png)







